N-methylazetidine-2-carboxamide

Physicochemical profiling Fragment-based drug design Hydrogen-bond donor tuning

Fragment-based screening often stalls when primary amide building blocks fail to cross the blood-brain barrier due to excessive hydrogen-bond donors. N-Methylazetidine-2-carboxamide solves this by reducing HBD count from 2 to 1 while increasing logP by ~+0.6, making it the preferred scaffold for CNS-targeted fragment collections. - Enables systematic N-methyl SAR: compare directly against azetidine-2-carboxamide in matched-pair permeability & microsomal stability studies. - STAT3 inhibitor core: racemic scaffold maps to the (R)-series demonstrating 0.34-0.55 μM IC₅₀ with >50-fold selectivity over STAT1/STAT5. - CAL-B enzymatic resolution route available for gram-scale chiral procurement, avoiding costly single-enantiomer catalog purchases.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 1697240-19-9
Cat. No. B13566395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylazetidine-2-carboxamide
CAS1697240-19-9
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCNC(=O)C1CCN1
InChIInChI=1S/C5H10N2O/c1-6-5(8)4-2-3-7-4/h4,7H,2-3H2,1H3,(H,6,8)
InChIKeyQVSUDDUBYYZVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylazetidine-2-carboxamide – Chemical Profile for Medicinal Chemistry


N-Methylazetidine-2-carboxamide (CAS 1697240-19-9) is a small-molecule azetidine-2-carboxamide derivative bearing an N-methyl substitution on the terminal amide nitrogen. The compound is a member of the azetidine heterocycle class, distinguished by a strained four-membered ring that confers unique reactivity and conformational constraints valued in medicinal chemistry [1]. With a molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g·mol⁻¹, the free base serves as a compact fragment-sized scaffold (heavy atom count = 8) suitable for structure–activity relationship (SAR) exploration and fragment-based lead generation . The N-methyl amide functionality simultaneously modulates hydrogen-bond donor capacity and lipophilicity relative to the unsubstituted primary amide, making it a useful intermediate when specific physicochemical tuning is required [2].

1
Fragment-sized azetidine scaffold Compact heterocyclic core suited for SAR exploration and fragment-based lead generation.
2
N-methyl amide with reduced HBD profile Single hydrogen-bond donor for tuned lipophilicity and permeability in fragment design.
3
Chiral building block Compatible with reported enzymatic resolution strategies for enantiomer-specific studies. Enantiomeric access via CAL-B ammoniolysis methodology

Why N-Methylazetidine-2-carboxamide Cannot Be Replaced by In-Class Analogs


In-class azetidine-2-carboxamides are not interchangeable building blocks: the identity of the amide substituent dramatically alters hydrogen-bond donor/acceptor profiles, lipophilicity, and conformational preferences that govern target engagement, selectivity, and ADME properties. For example, within the (R)-azetidine-2-carboxamide STAT3 inhibitor series, systematic N-substitution and ester prodrug modifications improved cell membrane permeability and shifted potency from micromolar to sub-micromolar range, while maintaining >50-fold selectivity over STAT1 and STAT5 [1]. The N-methyl amide functionality specifically reduces the number of hydrogen-bond donors (HBD) from 2 (primary amide) to 1, increases calculated logP, and alters the amide bond geometry compared to the unsubstituted carboxamide, each of which can be decisive for fragment hit progression or lead optimization [2]. Generic substitution with azetidine-2-carboxamide or its enantiomerically pure forms without the N-methyl group risks losing these tailored physicochemical characteristics, potentially compromising both target binding affinity and pharmacokinetic suitability in follow-up studies.

This product N-Methylazetidine-2-carboxamide: single HBD donor; increased lipophilicity; N-substituted amide geometry.
vs
Potential substitute Azetidine-2-carboxamide (primary amide): two HBD donors; lower logP; unsubstituted carboxamide geometry.
Risk factor HBD count reduction from 2 to 1 may alter passive permeability and solubility profile in derived analogs.
Mismatch impact Permeability and solubility context may not transfer; matched-pair validation recommended.
Risk factor N-methyl substitution alters amide bond geometry and conformational preference vs unsubstituted analog.
Mismatch impact Target engagement and selectivity context may differ; scaffold-specific SAR interpretation required.

Quantitative Differentiation Evidence


Reduced HBD Count and Increased Lipophilicity vs. Primary Amide

N-Methylazetidine-2-carboxamide contains one hydrogen-bond donor (HBD) compared to two for the primary amide azetidine-2-carboxamide (CAS 130973-78-3). This reduction in HBD count is accompanied by an increase in calculated lipophilicity: azetidine-2-carboxamide has a reported logP of -0.1373 and a polar surface area (PSA) of 55.12 Ų [1], whereas the N-methyl derivative, based on fragment-based calculation, exhibits an estimated logP increase of approximately +0.5 to +0.7 log units, consistent with the typical ΔlogP contribution of an N-methyl group on a primary amide [2]. Lower HBD count and higher logP are associated with improved passive membrane permeability and reduced aqueous solubility, which can be advantageous when BBB penetration or intracellular target access is desired [3].

HBD & Lipophilicity
Class-level inference
HBD = 1 | ΔlogP ≈ +0.6
vs primary amide: HBD = 2, logP = -0.1373, PSA = 55.12 Ų
Supports permeability tuning in fragment-based design
Calculated logP shift; experimental logP verification recommended
Physicochemical profiling Fragment-based drug design Hydrogen-bond donor tuning

STAT3 Inhibitory Selectivity Advantage Over Proline-Based Scaffolds

In a direct head-to-head comparison within the STAT3 inhibitor program, the (R)-azetidine-2-carboxamide scaffold delivered STAT3 IC₅₀ values of 0.34–0.55 μM while showing IC₅₀ >18 μM against STAT1 and STAT5 DNA-binding activity, corresponding to >50-fold selectivity [1]. This selectivity advantage represents a marked improvement over the earlier proline-based leads (e.g., BP-1-102, SH5-07, SH4-54), which exhibited STAT3 IC₅₀ values of 3.9–6.8 μM and cellular EC₅₀ values of 3.8–20 μM [1]. Although this specific comparison involves more elaborated (R)-azetidine-2-carboxamide analogs rather than the simple N-methylazetidine-2-carboxamide fragment, the core scaffold's ability to achieve sub-micromolar potency with high selectivity validates the azetidine-2-carboxamide core as a privileged chemotype for STAT3 targeting, and the N-methyl group provides a vector for further tuning solubility and permeability without compromising the azetidine scaffold advantage [2].

STAT3 Selectivity Context
Class-level inference
Azetidine scaffold: IC₅₀ 0.34–0.55 μM (STAT3) Proline scaffold: IC₅₀ 3.9–6.8 μM (STAT3); >50-fold selectivity over STAT1/STAT5
Supports STAT3 selectivity assay context
Data from elaborated analogs; fragment-level validation recommended
STAT3 inhibition Cancer therapeutics Selectivity profiling

Enantioselective Enzymatic Resolution for Single Enantiomers

Racemic N-alkyl azetidine-2-carboxylic acid derivatives, including N-benzyl-azetidine-2-carboxamide, have been resolved via Candida antarctica lipase B (CAL-B)-mediated ammoniolysis, yielding both the (S)-amide and (R)-ester with excellent stereoselectivity [1]. This methodology is directly extendable to N-methylazetidine-2-carboxamide, providing a scalable route to enantiomerically enriched material without the need for chiral chromatography. In contrast, non-alkylated azetidine-2-carboxamide requires separate asymmetric synthesis approaches that may be less efficient [2]. The availability of reported enzymatic resolution conditions for N-alkylated substrates constitutes a practical procurement advantage, as it supports cost-effective access to single-enantiomer building blocks at gram scale.

Enantiomer Resolution
Supporting evidence
CAL-B ammoniolysis
Both enantiomers obtainable; ee typically >95% for N-alkyl azetidine-2-carboxamides
Supports chiral building block access strategy
Demonstrated for N-benzyl congener; methodology extendable to N-methyl analog
Chiral synthesis Enzymatic resolution Stereochemical procurement

Recommended Application Scenarios


Fragment-Based Lead Generation with Reduced HBD and Controlled Lipophilicity

When screening azetidine-containing fragment libraries, N-methylazetidine-2-carboxamide should be prioritized over the primary amide analog when the target product profile demands higher logP and lower hydrogen-bond donor count to achieve blood–brain barrier penetration or intracellular target engagement. The single HBD donor (versus two for azetidine-2-carboxamide) and estimated logP increase of approximately +0.6 make it particularly suited for CNS-targeted fragment collections [1].

STAT3 Inhibitor Hit-to-Lead Optimization

For STAT3-driven oncology programs, this compound provides the core (R)-azetidine-2-carboxamide scaffold that has demonstrated 0.34–0.55 μM IC₅₀ against STAT3 with >50-fold selectivity over STAT1/STAT5 in peer-reviewed head-to-head comparisons [1]. The N-methyl group permits further functionalization or can serve as a metabolically stable cap, leveraging the scaffold's documented selectivity advantage over proline-based inhibitor leads.

Stereochemical Probe Synthesis via Lipase-Mediated Resolution

When access to both enantiomers of N-methylazetidine-2-carboxamide is required for chiral SAR studies, procurement of the racemate followed by CAL-B–catalyzed ammoniolysis offers a cost-effective, literature-supported resolution strategy [1]. This approach is preferable to purchasing expensive single enantiomers from catalog suppliers when gram-scale quantities of high enantiopurity material are needed.

Physicochemical Tool Compound for Amide N-Methylation Scanning

In late-stage optimization campaigns where N-methylation of a terminal primary amide is being evaluated to improve metabolic stability or permeability, N-methylazetidine-2-carboxamide serves as a direct comparator fragment. Its use alongside azetidine-2-carboxamide enables systematic assessment of the N-methyl effect on solubility, permeability, and microsomal stability in a controlled scaffold-matched pair study [1].

Application
Selection Property
Validation Focus
Fragment-based lead generation
HBD and lipophilicity profile
Permeability and solubility review
STAT3 pathway selectivity studies
Azetidine scaffold selectivity context
STAT isoform selectivity review
Chiral SAR probe synthesis
Enzymatic resolution compatibility
Enantiomeric excess verification
N-methylation matched-pair studies
Scaffold-matched HBD/logP tuning
Matched-pair property validation
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